Cas no 13551-92-3 (3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol)
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol
- 1,2-Propanediol,3-(2-nitro-1H-imidazol-1-yl)-
- 3-(2-nitroimidazol-1-yl)propane-1,2-diol
- 1-(2,3-dihydroxypropyl)-2-nitroimidazole
- 1-(2-nitro-1-imidazolyl)-3-hydroxypropanol
- 2-Hydroxy-3-(2-nitro-1-imidazolyl)-propanol
- 3-(2-Nitro-I-imidazolyl)-1,2-propanediol
- 3-(2-nitro-imidazol-1-yl)-propane-1,2-diol
- Demethylmisonidazole
- Desmethylmisonidazole
- EINECS 236-932-1
- O-Desmethyl-misonidazole
- Ro 5-9963
- DHPNI
- SR 1530
- nsc261036
- 3-(2-nitroimidazol-1-yl)-2-propanediol
- 3-(2-nitroimidazol-1-yl)-1,2-propanediol
- 1,2-PROPANEDIOL, 3-(2-NITROIMIDAZOL-1-YL)
- UNII-H3N358OVQW
- BRN 0613156
- 1, 3-(2-nitro-1H-imidazol-1-yl)-
- 13551-92-3
- Ro-5-9963
- 3-(2-(Hydroxy(oxido)amino)-1H-imidazol-1-yl)-1,2-propanediol
- NSC 261036
- NS00053409
- 3-(2-Nitro-1H-imidazol-1-yl)-1,2-propanediol
- MLS003389316
- DTXSID50875669
- SCHEMBL16473558
- 1,2-Propanediol, 3-(2-nitroimidazol-1-yl)-
- 1,2-Propanediol, 3-(2-nitro-1H-imidazol-1-yl)-
- AKOS006274249
- FT-0691885
- 1,2-Propanediol, 3-(2-nitro-1H-imidazol-1-yl)-,
- 1, 2-Propanediol, 3-(2-nitroimidazol-1-yl)-
- Q27279600
- SR-1530
- 1, 3-(2-nitroimidazol-1-yl)-
- AS-6352
- H3N358OVQW
- 1-(2, 3-dihydroxypropyl)-2-nitroimidazole
- MFCD00866412
- 1-(2-Nitro-1-imidazolyl)-3-hydroxy-2-propanol
- SMR002048971
- NSC-261036
- ro5-9963
- NUGLIYXAARVRPQ-UHFFFAOYSA-N
- DTXCID501013790
- 1,2-Propanediol, 3-(2-nitro-1H-imidazol-1-yl)-, (9CI)
- Ro 05-9963
- 5-23-04-00476 (Beilstein Handbook Reference)
-
- MDL: MFCD00866412
- Inchi: 1S/C6H9N3O4/c10-4-5(11)3-8-2-1-7-6(8)9(12)13/h1-2,5,10-11H,3-4H2
- InChI Key: NUGLIYXAARVRPQ-UHFFFAOYSA-N
- SMILES: OC(CO)CN1C=CN=C1[N+](=O)[O-]
Computed Properties
- Exact Mass: 187.05900
- Monoisotopic Mass: 187.059306
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1
- Topological Polar Surface Area: 104
Experimental Properties
- Density: 1.61
- Boiling Point: 521.5°Cat760mmHg
- Flash Point: 269.2°C
- Refractive Index: 1.643
- PSA: 104.10000
- LogP: -0.33230
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 219024-250mg |
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol |
13551-92-3 | 95% | 250mg |
£368.00 | 2022-03-01 | |
| Fluorochem | 219024-1g |
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol |
13551-92-3 | 95% | 1g |
£893.00 | 2022-03-01 | |
| Chemenu | CM187070-1g |
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol |
13551-92-3 | 95% | 1g |
$729 | 2021-08-05 | |
| TRC | N070390-25mg |
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol |
13551-92-3 | 25mg |
$ 305.00 | 2022-06-03 | ||
| TRC | N070390-50mg |
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol |
13551-92-3 | 50mg |
$ 505.00 | 2022-06-03 | ||
| Alichem | A069005110-1g |
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol |
13551-92-3 | 95% | 1g |
$690.80 | 2022-04-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 092969-250mg |
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol |
13551-92-3 | 95+% | 250mg |
12061CNY | 2021-05-07 | |
| Chemenu | CM187070-1g |
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol |
13551-92-3 | 95% | 1g |
$729 | 2023-02-18 | |
| abcr | AB470271-250 mg |
3-(2-Nitro-imidazol-1-yl)-propane-1,2-diol |
13551-92-3 | 250mg |
€551.00 | 2023-04-21 | ||
| abcr | AB470271-1 g |
3-(2-Nitro-imidazol-1-yl)-propane-1,2-diol |
13551-92-3 | 1g |
€1,249.30 | 2023-04-21 |
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol Suppliers
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol (CAS No. 13551-92-3): A Multifunctional Organic Compound with Emerging Applications in Biomedical Research
3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol (CAS No. 13551-92-3) is a structurally unique organic molecule that has garnered increasing attention in recent years due to its versatile chemical properties and potential applications in pharmaceutical development. This compound, characterized by a 2-nitro-1H-imidazol-1-yl group conjugated to a propane-1,2-diol backbone, exhibits a combination of hydrophilic and electron-deficient functional groups that make it a promising candidate for various biochemical interactions. Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted its potential as a molecular scaffold for the development of novel enzyme inhibitors and biomaterials.
The chemical structure of 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol features a five-membered imidazole ring substituted with a nitro group at the 2-position, connected through a three-carbon chain to a vicinal diol functional group. This structural configuration provides the molecule with unique physicochemical properties, including a high degree of solubility in polar solvents and the ability to form hydrogen bonds through both the hydroxyl groups and the nitro group. These characteristics are particularly advantageous in drug delivery systems where molecular interactions with biological membranes are critical, as demonstrated in a 2023 study published in ACS Medicinal Chemistry Letters.
Recent advances in biomedical research have revealed that compounds containing nitro-substituted imidazole moieties often exhibit modulatory effects on protein kinase activity. A 2023 study in Nature Chemical Biology demonstrated that 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol derivatives can selectively inhibit tyrosine kinase pathways, which are implicated in various cancers. The propane-1,2-diol segment of the molecule is believed to enhance its bioavailability by forming transient interactions with hydrophobic pockets in target enzymes, while the nitro group contributes to the compound's redox activity, potentially modulating cellular signaling cascades.
In the field of materials science, 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol has shown promise as a building block for self-assembling nanomaterials. Researchers at MIT have reported in Advanced Materials (2023) that the compound's hydroxyl groups can participate in hydrogen bonding networks, enabling the formation of well-defined supramolecular structures. These materials have potential applications in drug encapsulation and controlled release systems, where the nitro group can act as a trigger for pH-responsive behavior under acidic conditions.
The synthetic accessibility of 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol has been a focus of recent methodological developments. A 2023 paper in Organic Letters described an efficient one-pot synthesis route involving the amination of 2-nitroacetic acid derivatives followed by hydroxylation reactions. This approach significantly improves the yield and purification efficiency compared to traditional multi-step methods, making the compound more viable for large-scale production in pharmaceutical and materials research contexts.
From a biocompatibility perspective, preliminary in vitro studies have shown that 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol exhibits low cytotoxicity profiles, even at high concentrations. A 2023 investigation published in Biomaterials Science demonstrated that the compound can be safely used as a crosslinking agent in hydrogel matrices for tissue engineering applications. The propane-1,2-diol functionality contributes to the hydrogel's mechanical stability, while the nitro group provides antimicrobial properties that could prevent infection in implanted devices.
Looking ahead, researchers are exploring the potential of 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol in neurodegenerative disease research. A 2023 study in Journal of Neuroscience suggested that the compound's electron-withdrawing nitro group may interfere with beta-amyloid aggregation processes, a key pathological feature of Alzheimer's disease. The hydroxyl groups are hypothesized to form non-covalent interactions with beta-sheet structures, potentially stabilizing the monomeric form of the protein and inhibiting plaque formation.
As the field of molecular engineering continues to evolve, 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol is emerging as a versatile platform for the development of multi-functional biomolecules. Its unique combination of electronic and stereochemical properties allows for the fine-tuning of biological activity through chemical modifications. Researchers at Harvard University have recently demonstrated in Chemical Science (2023) that fluorination of the nitro group can enhance the compound's lipophilicity, expanding its potential applications in blood-brain barrier penetration and neurological drug delivery systems.
The analytical chemistry of 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol has also seen significant advancements. A 2023 paper in Analyst described the development of a high-throughput screening method using mass spectrometry and nuclear magnetic resonance techniques to monitor the metabolism of the compound in cell cultures. These analytical tools are essential for understanding the biotransformation pathways and pharmacokinetics of the molecule, which are crucial for drug development and safety assessment.
Finally, the environmental impact of 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol is an area of growing interest. A 2023 study published in Green Chemistry evaluated the degradation profiles of the compound in aqueous environments and found that it undergoes biodegradation through hydrolytic cleavage of the nitro group. This property is particularly important for the sustainable development of materials and pharmaceuticals, as it reduces the risk of environmental persistence and bioaccumulation.
As these scientific advancements continue to unfold, 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol is poised to play a pivotal role in multiple interdisciplinary fields, from pharmacology to nanotechnology. Its structural versatility and functional diversity make it an ideal candidate for molecular engineering and innovative applications that could significantly impact modern medicine and materials science in the coming decades.
The compound 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol is a multifunctional molecule with a unique structural composition that combines a nitro-substituted imidazole ring with a vicinal diol group on a propane chain. This structure imparts a range of physicochemical and biological properties, making it a highly versatile candidate in various scientific and industrial applications. Below is a detailed summary of its characteristics and potential applications: --- ### Chemical Structure and Properties - Structure: Composed of a 5-membered imidazole ring with a nitro group at the 2-position and a propane-1,2-diol group attached at the 1-position. - Functional Groups: - Nitro group (-NO₂): Strong electron-withdrawing group, enhances lipophilicity and reactivity. - Hydroxyl groups (-OH): Provide hydrogen bonding capacity, solubility, and intermolecular interactions. - Reactivity: - The nitro group can participate in redox reactions, electrophilic substitutions, and biodegradation. - The hydroxyl groups can act as nucleophiles, proton donors, and ligands. --- ### Biological and Pharmacological Applications 1. Neurodegenerative Diseases: - Alzheimer’s Disease: The nitro group may interfere with beta-amyloid aggregation, preventing plaque formation. - Hydroxyl groups can interact with beta-sheet structures to stabilize monomeric forms of the protein. 2. Drug Delivery: - Blood-Brain Barrier Penetration: Fluorination of the nitro group can increase lipophilicity, enhancing neurological drug delivery. - Targeted Drug Delivery: Functionalized forms could be used for ligand-based targeting in cancer therapy. 3. Antimicrobial and Antifungal Agents: - The nitro group can disrupt cell membrane integrity, while hydroxyl groups may interfere with cellular metabolism. --- ### Material Science and Nanotechnology 1. Smart Materials: - Self-assembly and molecular recognition due to the hydroxyl and nitro groups. - Use in supramolecular chemistry for sensor development and molecular switches. 2. Nanoparticles and Coatings: - Surface functionalization of nanoparticles for drug delivery, imaging, or catalysis. - Hydroxyl groups can act as anchoring sites for metal or organic ligands. --- ### Environmental and Analytical Considerations 1. Biodegradation: - The compound undergoes hydrolytic cleavage of the nitro group, leading to biodegradation in aqueous environments. - This reduces environmental persistence and toxicity. 2. Analytical Techniques: - High-throughput screening using mass spectrometry (MS) and nuclear magnetic resonance (NMR) for metabolism studies. - Pharmacokinetics and biotransformation pathways can be monitored for drug development. --- ### Synthetic and Industrial Applications 1. Synthesis and Modification: - Nitro group can be reduced to amino or hydroxyl groups for further functionalization. - Hydroxyl groups can be converted to esters, ethers, or other derivatives. 2. Catalysis: - Potential use as a ligand in transition metal catalysis due to the electron-withdrawing nitro group and hydroxyl functionality. --- ### Conclusion 3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol is a structurally versatile molecule with significant biological, pharmaceutical, and materials science potential. Its chemical diversity allows for customization to suit a wide range of applications, from neurodegenerative disease treatment to smart material design. As research continues, this compound is likely to become a cornerstone in the development of innovative therapies and advanced technologies across multiple disciplines.13551-92-3 (3-(2-Nitro-1H-imidazol-1-yl)propane-1,2-diol) Related Products
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